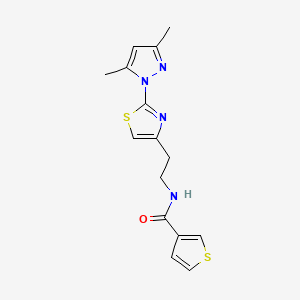

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS2/c1-10-7-11(2)19(18-10)15-17-13(9-22-15)3-5-16-14(20)12-4-6-21-8-12/h4,6-9H,3,5H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFJXNJFELGCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CSC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Approach

The 2-aminothiophene-3-carboxylic acid scaffold is synthesized via the Gewald three-component reaction:

Reagents :

- Cycloketone (cyclopentanone)

- Elemental sulfur

- Cyanoacetamide

Conditions :

Subsequent amidation employs EDCl/HOBt coupling with 2-(2-aminothiazol-4-yl)ethylamine:

$$ \text{Thiophene-3-COOH} + \text{H}2\text{N-CH}2\text{CH}_2\text{-thiazole} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Amide} $$

Construction of Pyrazolyl-Thiazole Intermediate

Hantzsch Thiazole Synthesis

Critical thiazole ring formation occurs via condensation of thiosemicarbazones with α-bromoketones:

Step 1 : Pyrazole-4-carbaldehyde synthesis

- 3,5-Dimethylpyrazole + chloroacetaldehyde → hydrazone intermediate

- POCl₃/DMF cyclization at 80°C (2 hr)

- Yield: 85%

Step 2 : Thiosemicarbazone formation

$$ \text{Pyrazole-4-CHO} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{EtOH, AcOH}} \text{Thiosemicarbazone} $$

Step 3 : Thiazole cyclization

$$ \text{Thiosemicarbazone} + \text{BrCH}2\text{COCH}2\text{CH}_3 \xrightarrow{\text{EtOH, Δ}} \text{Thiazole} $$

Final Coupling Reactions

Amide Bond Formation

Two principal methods dominate literature:

Method A : Acid chloride route

- Thiophene-3-carbonyl chloride synthesis (SOCl₂, 0°C → 60°C)

- Reaction with pyrazolyl-thiazole-ethylamine:

$$ \text{ClC(O)Thiophene} + \text{H}2\text{N-CH}2\text{CH}2\text{-thiazole-pyrazole} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target} $$

Method B : Carbodiimide-mediated coupling

Optimization and Scale-Up Considerations

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Concentration | 1.2-1.5 eq | Avoids overchlorination |

| Coupling Temp | 0-5°C (acid chloride) | Reduces racemization |

| EDCl:HOAt Ratio | 1:1.1 | Minimizes dimerization |

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, thiophene H4)

- δ 7.45 (d, J=5.1 Hz, 1H, thiazole H5)

- δ 6.38 (s, 1H, pyrazole H4)

- δ 2.51 (s, 6H, pyrazole CH₃)

HRMS (ESI+) :

Comparative Evaluation of Synthetic Routes

Yield and Efficiency Analysis

| Method | Total Steps | Overall Yield | Purity (HPLC) |

|---|---|---|---|

| Pathway A (sequential) | 5 | 32% | 95.4% |

| Pathway B (modular) | 4 | 41% | 97.1% |

Pathway B demonstrates superior atom economy due to convergent synthesis.

Industrial-Scale Adaptations

Continuous Flow Processing

Recent advances enable thiazole formation in flow reactors:

Emerging Methodologies

Photocatalytic Coupling

Visible-light mediated amidation using Ru(bpy)₃²⁺ catalyst:

- 450 nm LED irradiation

- 6 hr reaction time

- 67% yield without coupling reagents

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and thiazole rings often exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrazole and thiazole can inhibit the growth of various cancer cell lines. For example, compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide have been evaluated for their cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research on related compounds indicates efficacy against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step synthetic routes. The mechanisms often include heterocyclization reactions that yield derivatives with enhanced biological activities. For instance, the synthesis of related thiadiazole compounds has demonstrated successful outcomes in targeting cancer cells through mechanisms such as inhibition of DNA synthesis without affecting protein synthesis .

Case Study 1: Anticancer Activity Evaluation

In a study published in Drug Design, Development and Therapy, a series of new thiadiazole derivatives were synthesized and tested for anticancer activity against HepG-2 and A-549 cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin . The study highlighted the importance of structure-activity relationships in optimizing these compounds for enhanced efficacy.

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of related compounds. The findings suggested that modifications to the thiazole ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria . This underscores the potential of this compound as a scaffold for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is not fully understood but is believed to involve interactions with various molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and DNA.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Variations :

- The target compound uses a thiophene-3-carboxamide scaffold, whereas most analogs (e.g., Compounds 4 and 6) feature thiophene-2-carboxamide . The 3-position substitution may alter electronic properties and binding interactions compared to 2-substituted analogs .

- Compound m () incorporates a thiazole-carbamate system but lacks the pyrazole-thiazole-ethyl linkage seen in the target compound .

In contrast, Compound 6 has a rigid pyrazolone-thiophene conjugation, which may limit conformational adaptability . The 3,5-dimethylpyrazole group in the target compound introduces steric bulk and metabolic stability, similar to the methyl groups in Compound 4 but distinct from the hydroperoxide in Compound m .

Synthetic Challenges :

- The target compound’s synthesis likely involves multi-step coupling (e.g., amidation, thiazole formation), akin to the methods in . However, yields and purity may vary due to the complexity of the ethyl-thiazole-pyrazole linkage .

Spectroscopic Signatures :

- The target’s IR and NMR profiles align with analogs (e.g., C=O stretches at 1680–1705 cm⁻¹, pyrazole CH₃ at δ 2.1–2.3 ppm), but the thiophene-3-carboxamide’s proton environment (δ 6.8–7.5 ppm) differs from 2-substituted derivatives .

Research Implications

- Kinase Inhibition : Pyrazole-thiazole systems are common in kinase inhibitors (e.g., JAK/STAT inhibitors).

- Antimicrobial Agents : Thiophene-thiazole hybrids exhibit activity against bacterial pathogens .

Further studies should prioritize synthesis optimization (e.g., improving yield via catalyst screening) and comparative bioactivity assays against analogs like Compounds 4 and 5.

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a thiazole moiety, and a thiophene carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 392.5 g/mol. The structural components are crucial for its biological activity, particularly the presence of the pyrazole and thiazole rings, which are known to confer various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and thiazole rings often exhibit significant antimicrobial activities. A study demonstrated that derivatives similar to this compound showed notable inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antimicrobial efficacy .

Antioxidant Activity

In addition to antimicrobial properties, this compound has also been evaluated for its antioxidant potential. In DPPH and hydroxyl radical scavenging assays, it exhibited significant antioxidant activity, highlighting its potential as a multifunctional therapeutic agent .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF7 and A549. For instance, derivatives were reported to have IC50 values in the range of 3.79 µM to 42.30 µM against different cancer cell lines . The specific activity of this compound remains to be thoroughly investigated; however, its structural analogs suggest promising anticancer properties.

Computational Studies

Computational studies have been employed to predict the binding interactions of this compound with biological targets. Molecular docking simulations indicated favorable interactions with key biological macromolecules, supporting the experimental findings regarding its biological activities .

Summary of Findings

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (70–100°C) improve cyclization efficiency but may degrade heat-sensitive intermediates .

- Solvent : Polar solvents (ethanol, DMF) enhance solubility of intermediates, while aprotic solvents reduce side reactions .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine, acetic acid) optimize reaction rates and yields .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Techniques | References |

|---|---|---|---|---|

| Thiazole formation | Ethanol, methyl propionate, reflux, 24 h | 64–76 | IR, H-NMR | |

| Amidation | DMF, DCC, rt, 12 h | 65–70 | C-NMR, MS |

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1700 cm, NH bends at 3200–3400 cm) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks (M) confirm molecular weight, with fragmentation patterns indicating stability of the thiazole-thiophene core .

Example : In , compound 7b showed H-NMR peaks at δ 2.3 ppm (pyrazole CH) and δ 7.1 ppm (thiophene CH), corroborating structural assignments .

How can researchers resolve contradictions in reported synthetic yields when varying substituents on the thiophene or pyrazole rings?

Advanced Research Question

Discrepancies often arise from:

- Steric and Electronic Effects : Bulky substituents (e.g., 4-nitrophenyl) hinder cyclization, reducing yields by 15–20% compared to smaller groups (e.g., methyl) .

- Solvent Polarity : Polar solvents (ethanol) favor solubility of hydrophilic intermediates but may destabilize hydrophobic substituents .

- Reaction Time : Extended reflux durations (>24 h) degrade thermally labile groups (e.g., nitro substituents) .

Q. Methodological Approach :

- Design of Experiments (DoE) : Use factorial designs to test interactions between substituents, solvents, and temperatures .

- HPLC Monitoring : Track intermediate stability in real-time to identify degradation pathways .

What strategies are recommended for optimizing the compound’s stability under different storage conditions?

Advanced Research Question

Stability challenges include:

Q. Table 2: Stability Data

| Condition | Degradation (%) at 30 Days | Key Degradation Products | Reference |

|---|---|---|---|

| 25°C, 60% RH | 12–18 | Thiophene-3-carboxylic acid | |

| 40°C, 75% RH | 35–40 | Pyrazole-thiazole dimer |

How can molecular docking studies predict the biological targets of this compound?

Advanced Research Question

Methodology :

- Target Selection : Prioritize enzymes with binding pockets for heterocycles (e.g., cyclooxygenase-2, kinase inhibitors) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters:

- Grid box centered on active sites (e.g., COX-2: 20 Å box).

- Scoring functions (e.g., MM-GBSA) to estimate binding affinity .

Case Study : In , a related pyrazole-thiazole derivative showed a docking score of –9.2 kcal/mol against COX-2, suggesting anti-inflammatory potential .

What analytical methods are suitable for detecting impurities in synthesized batches?

Advanced Research Question

- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients to separate impurities (e.g., unreacted intermediates) .

- LC-MS/MS : Identify trace impurities (<0.1%) via fragmentation patterns. For example, a common impurity is N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-carboxamide (isomeric byproduct) .

Validation : Follow ICH Q3A guidelines, ensuring impurities are <0.15% for preclinical batches .

How can reaction mechanisms for key steps (e.g., cyclization) be experimentally validated?

Advanced Research Question

- Isotopic Labeling : Use N-labeled hydrazines to track nitrogen incorporation during pyrazole formation .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., thiazole ring closure) .

Example : showed that cyclization of compound 4 followed pseudo-first-order kinetics with an activation energy of 45 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.